4-Chlorobenzoyl-D4 chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

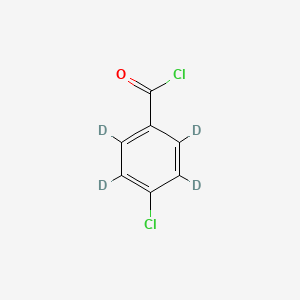

4-Chlorobenzoyl-D4 chloride is a deuterated derivative of 4-Chlorobenzoyl chloride, an organic compound with the molecular formula C7H4Cl2O. It is a clear, colorless to faintly colored liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

4-Chlorobenzoyl-D4 chloride can be synthesized through the chlorination of 4-Chlorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically involves heating the mixture to around 60-70°C until the evolution of gas ceases .

Industrial Production Methods

In an industrial setting, the production of this compound involves the same chlorination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

4-Chlorobenzoyl-D4 chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chlorobenzoic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Chloroform, DMSO

Conditions: Reflux, room temperature

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

4-Chlorobenzoic Acid: Formed by hydrolysis

科学研究应用

4-Chlorobenzoyl-D4 chloride is widely used in scientific research due to its versatility:

Chemistry: It is used as a derivatization agent and a promoter in the synthesis of α-aminonitriles.

Biology: It is employed in the preparation of 4-chlorobenzoyl CoA, which is used in enzymatic studies.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

Industry: It is used in the production of agrochemicals and dyes.

作用机制

The mechanism of action of 4-Chlorobenzoyl-D4 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the formation of amides or esters in pharmaceutical synthesis .

相似化合物的比较

Similar Compounds

- 4-Chlorobenzoyl chloride

- 4-Methoxybenzoyl chloride

- 4-Fluorobenzoyl chloride

- 4-Nitrobenzoyl chloride

- 4-Bromobenzoyl chloride

Uniqueness

4-Chlorobenzoyl-D4 chloride is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the compound’s pathway in biological systems and understand its metabolic fate .

生物活性

4-Chlorobenzoyl-D4 chloride is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is structurally related to benzoyl chloride, which is known for its reactivity and application in various chemical syntheses. Understanding the biological activity of this compound is essential for evaluating its safety and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C7H4Cl2O. It features a benzene ring substituted with a chlorine atom and a carbonyl group, contributing to its reactivity.

- Molecular Weight : 179.06 g/mol

- Melting Point : Information on melting point is limited but typically falls within the range of similar compounds.

Toxicological Studies

Research indicates that chlorinated compounds, including this compound, may exhibit significant toxic effects. A study involving exposure to related compounds demonstrated dose-dependent increases in tumor incidence in laboratory mice. Specifically, exposure to benzoyl chloride resulted in lung adenomas and carcinomas, highlighting the potential carcinogenic properties of chlorinated aromatic compounds .

- Tumor Incidence : In a controlled study, mice exposed to benzoyl chloride showed significant tumor development:

- Lung Tumors : 35/40 at high doses.

- Skin Tumors : Induced in a significant number of cases, with p-values indicating statistical significance.

The biological activity of this compound may be linked to its ability to interact with cellular macromolecules, leading to DNA damage and mutagenesis. Similar compounds have shown the capacity to induce DNA adducts, which can result in mutations and cancer development .

- DNA Interaction : Studies have shown that chlorinated benzoyl derivatives can form adducts with DNA, particularly at the N7 position of guanine, which is critical for mutagenesis .

Case Study 1: Carcinogenic Potential

In a long-term study involving mice, exposure to chlorinated compounds resulted in a marked increase in forestomach papillomas and carcinomas. The findings suggested that similar mechanisms could be at play with this compound due to its structural similarities with known carcinogens .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines treated with this compound. Results indicated that the compound exhibited cytotoxic effects at higher concentrations, leading to cell death through apoptosis pathways. This suggests potential applications in cancer therapy but also raises concerns regarding safety and environmental impact .

Summary of Findings

| Parameter | Observation |

|---|---|

| Molecular Weight | 179.06 g/mol |

| Carcinogenicity | Significant tumor incidence in studies |

| Mechanism | DNA adduct formation leading to mutations |

| Cytotoxicity | Induces apoptosis in cell lines |

属性

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDDEGICSMIJA-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。